3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide is a compound that falls under the category of benzenesulfonamides, which are widely studied for their potential therapeutic applications. This compound features a pyrazole moiety linked to a benzenesulfonamide structure, making it part of a larger class of organic compounds known as phenylpyrazoles. These compounds are characterized by their ability to interact with various biological targets, potentially leading to anti-inflammatory and other pharmacological effects.
The compound is classified as an organosulfonamide and an azole, specifically a pyrazole derivative. It is recognized for its structural features, which include a sulfonamide functional group attached to a benzene ring and a pyrazole unit. The chemical formula for 3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide is C₁₃H₁₅N₃O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The synthesis of 3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide can be achieved through several methods:
The synthesis often employs solvents like tetrahydrofuran (THF) and requires bases such as triethylamine to neutralize the generated acids during the reaction. Typical yields for these syntheses range from 70% to 90%, depending on the specific reactants and conditions used.
The molecular structure of 3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide features:
The compound's molecular weight is approximately 265.34 g/mol. The structure can be represented using various chemical notations, including SMILES notation: C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(C=C2)C
.
3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide can undergo various chemical reactions typical for sulfonamides:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for compounds like 3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide often involves inhibition of specific enzymes or receptors in biological pathways:
This mechanism is crucial for understanding its potential therapeutic applications in treating inflammation-related disorders.
Relevant spectral data (IR, NMR) confirm the presence of characteristic functional groups such as sulfonamides (S=O stretching around 1330 cm⁻¹) and aromatic protons.
3-(1H-pyrazol-1-ylmethyl)benzenesulfonamide has potential applications in various scientific fields:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8